8-Fluoro-2-azaspiro[4.5]decane hydrochloride
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Overview
Description
8-Fluoro-2-azaspiro[45]decane hydrochloride is a chemical compound with the molecular formula C9H16ClFN It is a member of the azaspirodecane family, characterized by a spirocyclic structure containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2-azaspiro[4.5]decane hydrochloride can be achieved through several methods. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction proceeds via a tandem radical addition and dearomatizing cyclization process . Another approach involves the use of commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoro .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-2-azaspiro[4.5]decane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
8-Fluoro-2-azaspiro[4.5]decane hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Fluoro-2-azaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The detailed mechanism of action is often elucidated through experimental studies and computational modeling.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
8-Fluoro-2-azaspiro[4.5]decane hydrochloride is unique due to its specific fluorine substitution, which imparts distinct chemical properties compared to other similar compounds. This fluorine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H17ClFN |
---|---|
Molecular Weight |
193.69 g/mol |
IUPAC Name |
8-fluoro-2-azaspiro[4.5]decane;hydrochloride |
InChI |
InChI=1S/C9H16FN.ClH/c10-8-1-3-9(4-2-8)5-6-11-7-9;/h8,11H,1-7H2;1H |
InChI Key |
LODWHFRFHIVQMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1F)CCNC2.Cl |
Origin of Product |
United States |
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